molecular formula C13H14N4O2 B12230513 N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12230513
M. Wt: 258.28 g/mol
InChI Key: ZZVPFWRPSCHXON-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as cyclopropyl azide and 4-methoxyphenylacetylene, are reacted under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-cyclopropyl-1-(methylsulfonyl)-3-piperidinecarboxamide
  • Indole 2 and 3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl group and the methoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-19-11-6-4-10(5-7-11)17-8-12(15-16-17)13(18)14-9-2-3-9/h4-9H,2-3H2,1H3,(H,14,18)

InChI Key

ZZVPFWRPSCHXON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CC3

Origin of Product

United States

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